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molecular formula C13H18O4S B8634945 2-Methyl-2-[2-(4-methylbenzene-1-sulfonyl)ethyl]-1,3-dioxolane CAS No. 61476-95-7

2-Methyl-2-[2-(4-methylbenzene-1-sulfonyl)ethyl]-1,3-dioxolane

Cat. No. B8634945
M. Wt: 270.35 g/mol
InChI Key: ODSRORVKXZTKIR-UHFFFAOYSA-N
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Patent
US05132316

Procedure details

A stirred mixture of 4-toluenesulphinic acid (23.7 g, 0.15 mole) and ethylene glycol (30 ml) was treated over 10 minutes with methyl vinyl ketone (6.3 ml, 0.075 mole). The reaction was slightly exothermic and gave a clear solution. This was stirred at room temperature for 6h, during which time a white precipitate formed. The mixture was poured into ice/water (600 ml) containing conc. ammonia solution (20 ml) and on vigorous stirring a white solid crystallised. This was filtered off, washed with water, dried and recrystallised from propan-2-ol/60-80 petrol to give the title compound (D25) as a white solid (15.2 g, 75%) m.p. 122°-123° C.
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
6h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([S:7]([OH:9])=[O:8])=[CH:3][CH:2]=1.[CH:11]([C:13]([CH3:15])=[O:14])=[CH2:12].N.[CH2:17](O)[CH2:18][OH:19]>>[CH2:18]1[O:19][C:13]([CH2:11][CH2:12][S:7]([C:4]2[CH:5]=[CH:6][C:1]([CH3:10])=[CH:2][CH:3]=2)(=[O:9])=[O:8])([CH3:15])[O:14][CH2:17]1

Inputs

Step One
Name
Quantity
23.7 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)O)C
Name
Quantity
30 mL
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
6.3 mL
Type
reactant
Smiles
C(=C)C(=O)C
Step Three
Name
6h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ice water
Quantity
600 mL
Type
reactant
Smiles
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
on vigorous stirring a white solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave a clear solution
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
crystallised
FILTRATION
Type
FILTRATION
Details
This was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallised from propan-2-ol/60-80 petrol

Outcomes

Product
Name
Type
product
Smiles
C1COC(C)(CCS(=O)(=O)C2=CC=C(C=C2)C)O1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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